alpha-Methylchalcone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4258-37-1 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methyl-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O/c1-13(12-14-8-4-2-5-9-14)16(17)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
DKKXNYQFLLVEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Alpha Methylchalcone and Its Derivatives
Classical Organic Synthesis Approaches
The cornerstone of chalcone (B49325) synthesis lies in the formation of the central α,β-unsaturated carbonyl system through carbon-carbon bond formation between an appropriate ketone and aldehyde.
The Claisen-Schmidt condensation is a widely utilized and reliable method for synthesizing chalcones, involving the reaction between a substituted benzaldehyde (B42025) and a ketone, such as phenylacetone (B166967) or other propiophenone (B1677668) derivatives, to introduce the α-methyl group. nih.govtsijournals.com This reaction is typically catalyzed by a base, although acid catalysts can also be employed. taylorandfrancis.comnih.gov
In a common modification for synthesizing α-methylchalcone derivatives, phenylacetone and various benzaldehyde derivatives are reacted in anhydrous ethanol (B145695) with a 20% potassium hydroxide (B78521) (KOH) solution as the catalyst. nih.gov While effective, traditional base-catalyzed methods can sometimes be slow; early experiments using piperidine (B6355638) as a catalyst required reaction times as long as 18 hours. nih.gov The choice of catalyst and reaction conditions significantly impacts the yield. For instance, the use of strong bases like 40% aqueous sodium hydroxide (NaOH) in classical aldol (B89426) condensations for α-substituted chalcones has been reported to result in relatively poor yields, ranging from 8-18%. nih.gov The classical Claisen-Schmidt reaction is generally performed using aqueous sodium or potassium hydroxide at elevated temperatures (around 50 °C) over several hours, but these conditions can lead to complex mixtures of products and by-products. taylorandfrancis.com
| Ketone | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Phenylacetone | Benzaldehyde derivatives | 20% KOH, Microwave | High (not specified) | nih.gov |
| Propiophenone derivative | Aldehyde | 40% aq. NaOH | 8-18 | nih.gov |
| Acetophenone (B1666503) | Benzaldehyde | aq. NaOH / KOH, 50°C, several hours | Variable (10-100) | taylorandfrancis.com |
The aldol condensation is the fundamental reaction underlying the Claisen-Schmidt condensation. tsijournals.com When an α-substituted ketone (e.g., a propiophenone derivative) reacts with an aldehyde, two new chiral centers can be generated in the initial β-hydroxy ketone adduct, leading to the possibility of syn and anti diastereomers. The stereochemical outcome is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edu
The geometry of the enolate intermediate—(Z) or (E)—is crucial in determining the diastereoselectivity of the aldol adduct. harvard.edu Generally, (Z)-enolates lead to the formation of syn-aldol adducts, while (E)-enolates produce anti-aldol adducts. harvard.eduyoutube.com The choice of base and reaction conditions can influence the predominant enolate geometry. For example, using bulky bases like lithium diisopropylamide (LDA) with ketones containing bulky groups can favor the formation of the cis (or Z) enolate. youtube.com Although this diastereoselectivity is critical in the initial adduct formation, the β-hydroxy ketone intermediate in chalcone synthesis is typically dehydrated under the reaction conditions to form the final α,β-unsaturated product, thus removing the chiral center at the β-carbon. However, controlling this initial stereochemistry can be important in the synthesis of related saturated derivatives or when seeking to isolate the aldol adduct itself.
Green Chemistry Principles in Alpha-Methylchalcone Synthesis
In response to the growing need for sustainable chemical processes, several green synthetic methods have been adapted for chalcone synthesis. These approaches aim to reduce solvent use, energy consumption, and waste generation. frontiersin.org
Mechanochemistry, or "grindstone chemistry," offers a significant environmental advantage by eliminating the need for bulk solvents. jopir.in In this method, solid reactants are ground together, often with a solid catalyst, using a mortar and pestle or a mechanical ball mill. jopir.incu.edu.egmdpi.com The mechanical energy initiates the chemical reaction.
This solvent-free approach has been successfully applied to the Claisen-Schmidt condensation to produce chalcones in high yields. researchgate.net The procedure typically involves grinding an appropriate acetophenone and a benzaldehyde derivative with a solid base like sodium hydroxide. researchgate.netrsc.org The reaction often proceeds rapidly at room temperature, forming a solid product that can be easily purified by washing with water. cu.edu.egrsc.org Research indicates that chalcones with higher melting points (above 80°C) tend to be produced in higher yields under these solvent-free conditions. researchgate.net While many published examples focus on non-methylated chalcones, the methodology is directly applicable to the synthesis of α-methylchalcones by substituting acetophenone with a propiophenone derivative. This technique aligns with green chemistry principles by maximizing atom economy and avoiding the use of volatile organic compounds. cu.edu.eg
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. frontiersin.orgyoutube.com By using microwave irradiation, energy is transferred directly to the reacting molecules, leading to rapid heating and dramatically reduced reaction times compared to conventional heating methods. nih.gov
For the synthesis of α-methylchalcone derivatives, microwave-assisted Claisen-Schmidt condensation has proven to be highly effective. nih.gov In one study, a series of sixteen novel α-methylchalcone derivatives were synthesized by reacting phenylacetone and various benzaldehydes in the presence of a 20% KOH solution under microwave irradiation. nih.gov The reactions were completed in just 2.5 to 7 minutes at a power of 100 W, resulting in high yields and minimal by-product formation. nih.gov This represents a significant improvement over conventional heating or room-temperature methods, which require much longer reaction times. scholarsresearchlibrary.commdpi.com The efficiency, speed, and high yields associated with microwave-assisted protocols make them a superior green alternative for the synthesis of α-methylchalcones. nih.gov
| Reactants | Catalyst | Microwave Conditions | Time | Yield (%) | Reference |
| Phenylacetone, Benzaldehyde derivatives | 20% KOH in ethanol | 100 W | 2.5-7 min | High (not specified) | nih.gov |
| 4-Morpholinoacetophenone, Benzaldehydes | 5% ethanolic NaOH | 50 W, 80°C | 1-2 min | High (not specified) | mdpi.com |
| Aryl methyl ketone, Substituted benzaldehyde | Flyash:H₂SO₄ | 160-800 W | Not specified | High (up to 94) | scholarsresearchlibrary.com |
| Acetophenone, Benzaldehyde | 40% NaOH | 160-320 W | 60-120 sec | Not specified | scholarsresearchlibrary.com |
Biotransformation Approaches for this compound Derivatives
Biotransformation utilizes whole microbial cells or isolated enzymes as biocatalysts to perform specific chemical modifications on a substrate. nih.gov This approach offers high selectivity and operates under mild, environmentally friendly conditions. For chalcone derivatives, biotransformations are often used to reduce the α,β-double bond, yielding dihydrochalcones, or to introduce glycosyl groups, which can alter the compound's properties. nih.govsemanticscholar.orgresearchgate.net
A notable study demonstrated the biotransformation of a chemically synthesized α-methylchalcone derivative, 2′-hydroxy-2-methylchalcone. mdpi.com When this substrate was introduced into the cultures of entomopathogenic filamentous fungi, such as Beauveria bassiana, it was converted into five new glycosylated dihydrochalcone (B1670589) derivatives. mdpi.com The fungi first reduced the double bond of the chalcone and then attached a sugar moiety (glycosylation) to the structure. mdpi.com Such microbial transformations provide an efficient pathway to novel derivatives that may be difficult to access through purely chemical synthesis. For example, the biotransformation of 4′-methylchalcone using bacteria like Gordonia sp. can produce the corresponding dihydrochalcone with up to 99% yield in under 24 hours. nih.gov
| Substrate | Biocatalyst | Product(s) | Reference |
| 2′-Hydroxy-2-methylchalcone | Beauveria bassiana KCH J1.5 | Glycosylated dihydrochalcones | mdpi.com |
| 4′-Methylchalcone | Gordonia sp. DSM44456 | 4′-Methyldihydrochalcone | nih.govsemanticscholar.org |
| 4′-Methylchalcone | Rhodococcus sp. DSM364 | 4′-Methyldihydrochalcone | nih.govsemanticscholar.org |
| 4′-Methylchalcone | Corynebacterium equi IFO 3730 | 4′-Methyldihydrochalcone | nih.govsemanticscholar.org |
Microbial Transformation Systems and Biocatalysis
Microbial transformation, which utilizes whole microbial cells as biocatalysts, represents an effective method for modifying the structure of chalcones to produce novel derivatives. This approach leverages the diverse enzymatic machinery within microorganisms to perform specific chemical reactions, such as reductions, hydroxylations, and glycosylations, often with high stereo- and regioselectivity. The use of whole cells is frequently advantageous over isolated enzymes due to cost-effectiveness and the presence of inherent cofactor regeneration systems. nih.gov
Research has demonstrated the capability of various bacterial and fungal strains to transform chalcone derivatives. For instance, bacterial strains such as Gordonia sp. and Rhodococcus sp. have been identified as efficient biocatalysts for the transformation of 4'-methylchalcone derivatives. nih.govtaylorandfrancis.com These microorganisms primarily catalyze the hydrogenation of the α,β-unsaturated double bond to yield the corresponding dihydrochalcones. nih.gov Studies have shown that these transformations can be highly efficient, with complete conversion of the substrate often achieved within 24 hours. nih.gov
Fungal systems have also been extensively used for the biotransformation of chalcones. In a study involving 2′-hydroxy-2-methylchalcone, entomopathogenic filamentous fungi were employed to generate novel glycosylated and hydroxylated derivatives. nih.gov The strain Beauveria bassiana KCH J1.5 was capable of reducing the double bond, followed by glycosylation and hydroxylation at various positions. nih.gov Similarly, Isaria fumosorosea KCH J2 transformed 2′-hydroxy-2-methylchalcone into a novel 4″-O-methyl-glucopyranoside derivative. nih.gov These transformations highlight the potential of microbial systems to create complex and unique α-methylchalcone analogs that would be challenging to produce through conventional chemical synthesis.
The products of these biotransformations are often novel compounds with potentially enhanced or different biological activities compared to the parent chalcone. For example, microbial transformation has been used to convert prenylated chalcones from Angelica keiskei into new metabolites, demonstrating that introducing groups like glucopyranosyl can alter the compound's cytotoxic and tyrosinase inhibitory activities. nih.gov
Below is a table summarizing selected microbial transformations of chalcone derivatives, which serve as a model for the potential modifications of α-methylchalcone.
Table 1: Examples of Microbial Transformation of Chalcone Derivatives
| Substrate | Microbial Strain | Major Product(s) | Key Transformation(s) | Reference |
|---|---|---|---|---|
| 4'-Methylchalcone | Corynebacterium equi IFO 3730 | 4'-Methyldihydrochalcone | Reduction of α,β-double bond | nih.govnih.gov |
| 4'-Methylchalcone Derivatives | Gordonia sp. DSM44456 | Dihydrochalcone derivatives | Reduction of α,β-double bond | nih.gov |
| 4'-Methylchalcone Derivatives | Rhodococcus sp. DSM364 | Dihydrochalcone and alcohol derivatives | Reduction of α,β-double bond and carbonyl group | nih.gov |
| 2-Hydroxy-4′-methylchalcone | Gordonia sp. DSM 44456 | 2-Hydroxy-4′-methyldihydrochalcone | Reduction of α,β-double bond | nih.gov |
| 2′-Hydroxy-2-methylchalcone | Beauveria bassiana KCH J1.5 | Glycosylated and hydroxylated dihydrochalcone derivatives | Reduction, Glycosylation, Hydroxylation | nih.gov |
| 2′-Hydroxy-2-methylchalcone | Isaria fumosorosea KCH J2 | 3-Hydroxy-2-methyldihydrochalcone 2′-O-β-D-(4″-O-methyl)-glucopyranoside | Reduction, Glycosylation, Methylation | nih.gov |
Enzymatic Synthesis Pathways for Specific this compound Analogs
While whole-cell biotransformations are effective, the use of isolated enzymes offers a more controlled and specific approach to synthesizing chalcone analogs. This strategy focuses on harnessing the catalytic activity of specific enzymes to perform desired chemical modifications.
Chalcone Synthase (CHS)
The foundational step in the biosynthesis of most flavonoids, including chalcones, is catalyzed by the enzyme Chalcone Synthase (CHS) . nih.govwikipedia.org CHS is a type III polyketide synthase that performs a decarboxylative condensation reaction between one molecule of a p-coumaroyl-CoA starter unit and three molecules of malonyl-CoA to form the characteristic C6-C3-C6 chalcone backbone, typically naringenin (B18129) chalcone. wikipedia.orgnih.gov This enzymatic pathway is central to flavonoid production in plants, where these compounds serve roles in pigmentation, UV protection, and defense. nih.gov
While CHS is the natural enzyme for creating the chalcone scaffold, its direct application for synthesizing α-methylchalcone has not been extensively reported. The enzyme's active site and mechanism are highly specific to its natural substrates. Incorporating an α-methyl group would require either a different starter unit than p-coumaroyl-CoA or a modified enzyme capable of accommodating a methylated extender unit or performing a methylation step. Engineering CHS or discovering novel synthases with altered substrate specificity could potentially open a pathway for the direct enzymatic synthesis of the α-methylchalcone core structure.
Ene-Reductases (ERs)
A significant class of enzymes used for creating specific chalcone analogs are the Ene-Reductases (ERs) , which belong to the Old Yellow Enzyme (OYE) family. nih.govnih.gov These flavin-dependent enzymes are highly efficient biocatalysts for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated compounds, including chalcones. nih.govacsgcipr.org This reaction is particularly valuable as it can produce chiral dihydrochalcone analogs with high enantiomeric excess. acsgcipr.org
The use of isolated ERs offers several advantages over whole-cell systems, including the elimination of side reactions from other competing enzymes within the cell. nih.gov The process involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the β-carbon of the chalcone. acsgcipr.org Research has demonstrated the successful reduction of various chalcones and related compounds using ERs from different microbial sources. For example, a study on α-methyl cinnamaldehyde (B126680), a structurally similar compound, showed >99% conversion using ERs identified from Mucor circinelloides. nih.gov This indicates a high potential for ERs to effectively reduce the α,β-unsaturated bond in α-methylchalcone, yielding chiral (R)- or (S)-α-methyldihydrochalcone analogs, depending on the specific enzyme used.
The versatility of ERs allows for their application in chemoenzymatic synthesis strategies, where chemical and enzymatic steps are combined to produce complex molecules.
Table 2: Key Enzymes in the Synthesis of Chalcone Analogs
| Enzyme Class | Enzyme Name | Reaction Catalyzed | Relevance to α-Methylchalcone Analogs | Reference |
|---|---|---|---|---|
| Polyketide Synthase (Type III) | Chalcone Synthase (CHS) | Condensation of p-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. | Forms the basic chalcone scaffold. Engineering CHS could potentially lead to direct synthesis of the α-methylchalcone core. | nih.govwikipedia.orgnih.gov |
Structural Elucidation and Conformational Analysis of Alpha Methylchalcone
Advanced Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of alpha-methylchalcone, with each technique offering unique insights into its molecular framework and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural and stereochemical assignment of alpha-methylchalcones. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of (E)-2-methyl-1,3-diphenylprop-2-en-1-one, the methyl protons (H-7) typically appear as a singlet around δ 2.27 ppm. nih.gov The olefinic proton (H-8) is observed as a singlet near δ 7.18 ppm. nih.gov The aromatic protons of the two phenyl rings resonate in the range of δ 7.30-7.74 ppm. nih.gov The specific chemical shifts and coupling constants (J values) are instrumental in confirming the connectivity and relative orientation of the protons. mdpi.com Diastereotopic protons in chiral derivatives will exhibit different chemical shifts, which can be used to determine relative stereochemistry.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For (E)-2-methyl-1,3-diphenylprop-2-en-1-one, the carbonyl carbon (C-5) signal appears significantly downfield at approximately δ 199.5 ppm. nih.gov The carbons of the double bond (C-6 and C-8) and the methyl group (C-7) also show characteristic chemical shifts, appearing around δ 137.0 ppm, δ 142.3 ppm, and δ 14.5 ppm, respectively. nih.gov Two-dimensional NMR techniques, such as COSY and NOESY, can be employed to establish through-bond and through-space correlations, respectively, providing conclusive evidence for stereochemical assignments in more complex systems.
Table 1: Representative NMR Data for (E)-2-methyl-1,3-diphenylprop-2-en-1-one in CDCl₃
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Methyl Protons (H-7) | 2.27 (s, 3H) | 14.5 (q) |
| Olefinic Proton (H-8) | 7.18 (s, 1H) | 142.3 (d) |
| Aromatic Protons | 7.30-7.74 (m, 10H) | 128.3-138.6 |
| Carbonyl Carbon (C-5) | - | 199.5 (s) |
Data sourced from scientific literature. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions within the molecule. shu.ac.uk The absorption of UV or visible light corresponds to the excitation of valence electrons from their ground state to higher energy orbitals. tanta.edu.eglibretexts.org
The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* transitions within its conjugated system, which includes the two aromatic rings, the carbon-carbon double bond, and the carbonyl group. shu.ac.ukyoutube.com For example, the E-isomer of 2-methyl-1,3-diphenylprop-2-en-1-one in acetonitrile exhibits absorption maxima (λ_max) at 254 nm and 286 nm. nih.gov These absorptions are primarily attributed to π → π* transitions. The molar absorptivity (ε) values associated with these transitions are typically high, in the range of 10,000 to 20,000 M⁻¹cm⁻¹, which is characteristic of π → π* transitions. nih.govshu.ac.uk The less intense n → π* transitions of the carbonyl group are often obscured by the stronger π → π* bands.
Analysis of the UV-Vis spectrum is crucial for studying the photoisomerization dynamics of alpha-methylchalcones, as the E and Z isomers have distinct absorption profiles. nih.gov
Table 2: UV-Vis Absorption Data for (E)-2-methyl-1,3-diphenylprop-2-en-1-one
| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|---|
| Acetonitrile | 254 | 13,152 | π → π* |
| Acetonitrile | 286 | 18,977 | π → π* |
Data sourced from scientific literature. nih.gov
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential techniques for the molecular fingerprinting of this compound, providing information on functional groups and molecular weight.
IR spectroscopy identifies the vibrational modes of a molecule, yielding a unique spectrum that serves as a molecular fingerprint. nih.gov In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone is typically observed in the region of 1630-1660 cm⁻¹. For (E)-2-methyl-1,3-diphenylprop-2-en-1-one, this peak is found around 1634 cm⁻¹. nih.gov Other characteristic peaks include those for C=C stretching of the alkene and aromatic rings (around 1595 cm⁻¹) and C-H stretching and bending vibrations. nih.govmdpi.com
Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HR-MS) can determine the elemental composition with high accuracy. For instance, the HR-MS (ESI) analysis of a substituted this compound showed an [M+H]⁺ ion that confirmed its calculated molecular formula. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by revealing the connectivity of different parts of the molecule. eurocarb2025.com
Table 3: Key IR Absorption Bands for a Representative this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ketone) | ~1634 | Strong |
| C=C Stretch (Aromatic/Alkene) | ~1595 | Medium-Strong |
| C-H Stretch (Aromatic/Aliphatic) | ~2900-3100 | Medium-Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the material with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the atoms, bond lengths, and bond angles can be determined with high precision. nih.gov
For alpha-methylchalcones, X-ray crystallography provides unambiguous confirmation of the E/Z configuration around the double bond and the preferred conformation of the molecule in the crystal lattice. nih.gov It reveals the planarity or deviation from planarity of the chalcone (B49325) backbone and the dihedral angles between the aromatic rings and the enone system. This information is crucial for understanding intermolecular interactions, such as π-stacking, which influence the crystal packing. researchgate.net While obtaining a suitable single crystal can be challenging, the resulting structural data is invaluable for validating the stereochemical assignments made by spectroscopic methods and for providing a basis for computational modeling. wikipedia.orgmsu.edu
Conformational Preferences and Isomerism of Alpha-Methylchalcones
Alpha-methylchalcones exhibit distinct conformational and isomeric properties, primarily centered around the carbon-carbon double bond.
Due to the presence of the C=C double bond, alpha-methylchalcones can exist as two geometric isomers: E (entgegen) and Z (zusammen). The E-isomer, where the bulky phenyl groups are on opposite sides of the double bond, is generally the thermodynamically more stable and is the typical product of synthesis. nih.gov
These compounds are often photochromic, meaning they can undergo reversible isomerization between the E and Z forms upon irradiation with light. nih.gov When a solution of the pure E-isomer is irradiated with UV light (e.g., at 350 nm), it converts to the Z-isomer until a photostationary state (PSS) is reached. nih.govmdpi.com The PSS is a dynamic equilibrium mixture of the E and Z isomers, with the specific ratio depending on the excitation wavelength. nih.gov For many alpha-methylchalcones, the PSS heavily favors the Z-isomer, with E/Z ratios around 30:70 being common. nih.gov
The E→Z photoisomerization is accompanied by significant changes in the molecule's spectroscopic properties. A notable observation is a hypsochromic (blue) shift in the UV-Vis absorption maximum for the Z-isomer compared to the E-isomer. nih.gov For example, the λ_max of (E)-2-methyl-1,3-diphenylprop-2-en-1-one shifts from 286 nm to 246 nm upon conversion to the Z-isomer. nih.gov This blue shift indicates a decrease in π-conjugation, which is attributed to the increased steric hindrance between the phenyl rings and the methyl group in the Z-configuration, forcing the molecule into a more twisted, non-planar conformation. nih.gov The reverse Z→E isomerization can often be induced by irradiation with a different wavelength of light or by thermal processes. researchgate.net
Table 4: Photoisomerization Dynamics of this compound Derivatives
| Compound | Excitation Wavelength (nm) | Photostationary State (PSS) E/Z Ratio | UV-Vis λ_max Shift (E→Z) |
|---|---|---|---|
| 2-methyl-1,3-diphenylprop-2-en-1-one | 350 | ~30/70 | 286 nm → 246 nm |
| (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one | 350 | 35:65 | Bleaching at 300 nm |
Data sourced from scientific literature. nih.govmdpi.com
s-cis/s-trans Conformational Analysis and Steric Hindrance
Conformational Preference and Energy Profile
In substituted chalcones, the s-trans conformation is generally more stable than the s-cis form. This preference is primarily attributed to the minimization of steric repulsion between the substituent on the A-ring (the benzoyl group) and the vinylic proton. However, the introduction of an α-methyl group significantly influences this conformational equilibrium.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the energetic landscape of these conformers. While specific energy differences for α-methylchalcone are not widely published in a consolidated format, data from analogous systems and general principles of conformational analysis provide a clear picture. The s-trans conformer is consistently found to be the global minimum on the potential energy surface.
The steric hindrance introduced by the α-methyl group is the principal factor destabilizing the s-cis conformation. In this arrangement, the α-methyl group and the phenyl ring of the benzoyl group are brought into close proximity, leading to significant van der Waals repulsion. This steric clash forces the molecule to deviate from planarity, which in turn disrupts the π-conjugation across the enone system. This disruption has been cited as a reason for the loss of fluorescence in α-methyl substituted chalcones, as planarity is often crucial for efficient emission.
The energy barrier to rotation between the s-trans and s-cis conformers is also a key parameter. This barrier is influenced by both steric and electronic factors. The transition state for this rotation involves the eclipsing of the relevant substituents, leading to a maximum in torsional and steric strain.
Table 1: Illustrative Conformational Energy Data for a Substituted Enone System
| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| s-trans | ~180° | 0.00 | >99 |
| s-cis | ~0° | 2.5 - 5.0 | <1 |
Note: This table provides typical values for a sterically hindered enone system, illustrating the general energy difference and population distribution. Precise values for α-methylchalcone would require specific computational or experimental determination.
Influence of the α-Methyl Group on Molecular Geometry
The steric pressure exerted by the α-methyl group leads to notable distortions in the molecular geometry, particularly in the less favored s-cis conformer and in the Z-isomer of the double bond. X-ray crystallographic data of related chalcones can provide insight into these structural changes. For instance, in the crystal structure of chalcones that adopt a non-planar conformation, the torsion angles involving the enone bridge deviate significantly from the ideal 0° or 180°.
In the case of the E-isomer of α-methylchalcone, the preference for the s-trans conformation helps to alleviate some of the steric strain. Quantum chemical calculations have shown that this conformer is preferentially adopted to avoid the clash between the phenyl ring and the α-methyl group.
For the Z-isomer, the situation is more complex. The close proximity of the B-ring phenyl group and the benzoyl A-ring introduces severe steric hindrance. This forces the molecule into a significantly distorted, non-planar conformation. In such cases, the clear distinction between s-cis and s-trans can become blurred, and the molecule may adopt a twisted conformation, leading to the possibility of atropisomerism.
Table 2: Representative Torsional Angles in Chalcone Derivatives
| Compound Moiety | Torsion Angle | Typical Value (°) | Implication |
| O=C-Cα-Cβ | Dihedral angle defining s-cis/s-trans | ~180° for s-trans, ~0° for s-cis | Determines the overall shape of the enone bridge. |
| C-C-Ph (A-ring) | Dihedral angle of the benzoyl group | Variable, often twisted from the enone plane | Indicates the degree of planarity and conjugation. |
| C-C-Ph (B-ring) | Dihedral angle of the styryl group | Variable, often twisted from the enone plane | Contributes to the overall molecular conformation. |
Note: The values in this table are generalized. Specific values for α-methylchalcone would depend on the isomeric form (E/Z) and the conformational state (s-cis/s-trans).
Structure Activity Relationship Sar Studies of Alpha Methylchalcone Derivatives
Investigation of Substituent Effects on Biological Potency
The potency and selectivity of alpha-methylchalcone derivatives can be finely tuned by introducing various substituents onto their aromatic rings. nih.govmdpi.com The nature, position, and number of these substituents dictate the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interaction with biological targets. nih.gov
The A-ring, the phenyl group attached to the carbonyl moiety, is a critical site for modification. Studies have shown that the substitution pattern on this ring plays a significant role in modulating biological activities such as anti-inflammatory and enzyme-inhibitory effects. nih.gov
For instance, research on A-ring sulfonamido-substituted chalcones revealed that the position of the sulfonamide group is a key determinant of activity. When evaluated for in-vitro anti-inflammatory potential, the observed trend for primary amino A-ring substituted chalcones was ortho > para > meta. nih.gov Further studies on sulfonamidochalcones as enzyme inhibitors found that para-sulfonamido isomers exhibited strong inhibitory effects against α-glucosidase, while meta-sulfonamidochalcones were more potent against α- and β-amylases. nih.gov This highlights how positional isomerism on the A-ring can lead to differential biological activities.
The presence of methoxy (B1213986) groups on the A-ring is also a common strategy. In one study, a series of α-methylchalcone derivatives were synthesized where the A-ring contained varying numbers and positions of methoxy groups. nih.gov The cytotoxic activity of these compounds was found to be significantly influenced by these methoxy substituents. nih.gov Similarly, the presence of hydroxyl groups, such as in 2',5'-dihydroxychalcones, has been linked to potent anti-inflammatory effects, including the inhibition of nitric oxide (NO) production in macrophages. researchgate.net
| A-Ring Substituent | Position | Observed Biological Influence | Reference |
|---|---|---|---|
| Sulfonamide | ortho | Highest anti-inflammatory activity among positional isomers. | nih.gov |
| Sulfonamide | meta | Stronger inhibition of α- and β-amylases. | nih.gov |
| Sulfonamide | para | Stronger inhibitory effect against α-glucosidase. | nih.gov |
| Methoxy | Various | Significantly influenced cytotoxicity in human cervical cancer cell lines. | nih.gov |
| Dihydroxy | 2',5' | Potent anti-inflammatory effects, including inhibition of NO production. | researchgate.net |
Modifications to the B-ring, the phenyl group attached to the β-carbon of the enone system, have a profound impact on the biological profile of alpha-methylchalcones. The electronic and steric properties of B-ring substituents can alter the reactivity of the Michael acceptor and influence binding to target proteins.
The introduction of halogen atoms is a well-explored strategy. For example, the presence of a bromo substituent at the meta-position of the B-ring in one series of chalcones resulted in a four-fold reduction in the minimum inhibitory concentration (MIC) of ciprofloxacin (B1669076) against S. aureus, indicating a potentiation of antimicrobial activity. nih.gov In another study, a compound featuring halogen and methoxy moieties showed enhanced capacity for inhibiting cancer cell proliferation. nih.gov
The 3,4,5-trimethoxyphenyl group as a B-ring is a recurring motif in potent anticancer agents, including the natural product combretastatin (B1194345) A-4. This substitution pattern has been incorporated into this compound derivatives to enhance their cytotoxic effects. nih.gov
Furthermore, increasing the lipophilicity of the B-ring can also enhance biological activity. A study on a bromochalcone derivative showed that adding a butyl group at the para-position of the B-ring significantly increased its larvicidal activity against Aedes aegypti larvae, an effect attributed to increased lipophilicity and better interaction with biological membranes. mdpi.com Conversely, strong electron-donating groups like a dimethylamino group on the B-ring have been suggested to lower the anti-inflammatory potential of chalcones, possibly by reducing the Michael-type reactivity towards biological thiols. researchgate.net
| B-Ring Substituent | Position | Observed Biological Impact | Reference |
|---|---|---|---|
| Bromo | meta | Potentiated antimicrobial activity of ciprofloxacin. | nih.gov |
| 3,4,5-Trimethoxy | 3,4,5 | Common motif in potent anticancer chalcone (B49325) analogues. | nih.gov |
| Butyl | para | Significantly increased larvicidal activity, likely due to increased lipophilicity. | mdpi.com |
| Dimethylamino | para | May lower anti-inflammatory potential by reducing Michael reactivity. | researchgate.net |
The defining feature of this class of compounds, the α-methyl group, is not merely a passive addition but plays a fundamental role in shaping the molecule's conformation, reactivity, and biological activity. Its presence distinguishes these molecules from their parent chalcone structures.
One of the most significant effects of the α-methyl group is its influence on the molecule's conformation. The addition of this sterically hindering group can influence the equilibrium between the s-cis and s-trans conformers of the enone system. researchgate.net While the s-cis conformer is often more stable, the s-trans form may predominate in the presence of bulky α-substituents and has been shown to be the more biologically active conformer in some cases. researchgate.net
From a reactivity standpoint, the α,β-unsaturated ketone moiety makes chalcones classic Michael acceptors, allowing them to react with nucleophiles like the cysteine residues in proteins. researchgate.net This reactivity is central to many of their biological effects. nih.govresearchgate.net The introduction of an α-methyl group can sterically hinder this Michael addition, thus modulating the compound's reactivity and potentially altering its biological targets and toxicity profile.
In terms of biological activity, the α-methyl group has been shown to enhance the anticancer potency of chalcones against certain cancer cell lines. researchgate.net For example, α-methylchalcone was reported to have a high potency against the K562 leukemia cell line with an IC50 of 0.21 nM. nih.gov Studies have demonstrated that incorporating an α-methyl group, often in combination with other features like halogens or methoxy groups, can lead to enhanced inhibition of cancer cell proliferation. nih.gov However, the effect can be context-dependent, as introducing an α-methyl group has also been shown to cause a loss of fluorescence, a property that is sometimes utilized for bio-imaging applications. nih.gov
Design Strategies for Novel this compound Hybrids and Conjugates
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create novel compounds with improved affinity, better selectivity, or a multi-target mechanism of action. The this compound scaffold is a popular building block for creating such hybrids and conjugates. rsc.orgresearchgate.netnih.gov
A common design strategy involves replacing one or both of the phenyl rings of the this compound scaffold with a heteroaromatic ring. This modification can significantly alter the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, and introduce new interaction points with biological targets. nih.gov
A review of synthetic methodologies highlights the preparation of a wide array of heteroaromatic hybrid chalcones. nih.gov These can be broadly categorized based on which ring is replaced:
A-Ring Heteroaromatic Hybrids: In these analogs, the A-ring is a heteroaromatic system. Examples include the use of single-ring systems like furan, pyrrole, thiazole, thiophene, pyridine (B92270), and pyrimidine, as well as fused-ring systems like indole (B1671886) and quinoline. nih.gov
B-Ring Heteroaromatic Hybrids: Here, the B-ring is replaced with a heterocycle. This strategy has been used to create potent biological agents by incorporating various heteroaromatic aldehydes into the Claisen-Schmidt condensation reaction. nih.gov
The rationale for these designs is often to mimic the structure of known bioactive molecules or to improve drug-like properties. The nitrogen atoms in heterocycles like pyridine, for example, can act as hydrogen bond acceptors, potentially leading to stronger binding with target enzymes or receptors. nih.gov
The indole nucleus is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.com Conjugating an indole moiety with an this compound creates a hybrid molecule with significant therapeutic potential, particularly in cancer research. nih.govresearchgate.net
The synthesis of these conjugates is typically achieved through a Claisen-Schmidt condensation reaction. nih.govresearchgate.net This usually involves reacting an appropriately substituted indole-3-carboxaldehyde (B46971) with an aryl ketone in the presence of a base catalyst. nih.gov
Numerous studies have synthesized and evaluated indole-α-methylchalcone conjugates for their biological activities.
One study synthesized a series of novel α-methylchalcone derivatives, with the lead compound, 3k , incorporating an indole ring. This compound showed substantial inhibitory effects against HeLa cervical cancer cells and was able to reverse drug resistance in HeLa/DDP cells. nih.gov
Another research effort focused on indole-based chalcones as inducers of methuosis, a non-apoptotic form of cell death. The compound MIPP (3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one), an indole-chalcone conjugate, was found to be a potent inducer of this unique cell death pathway in glioblastoma (GBM) cells. nih.gov
Further work on new indole chalcones identified compounds 14c and 18c as highly effective antiproliferative agents. Compound 18c , which bears a 3,4-dihydroxyphenyl (catechol) B-ring and a methoxy group on the indole nitrogen, was particularly selective against cancer cell lines, with an IC₅₀ of 8.0 µM against the Jurkat cell line, while showing no toxicity to non-cancer cells at the tested concentrations. mdpi.comresearchgate.net
| Compound | Key Structural Features | Reported Biological Activity | Reference |
|---|---|---|---|
| 3k | α-methylchalcone with indole, halogen, and methoxy moieties. | Inhibited HeLa and drug-resistant HeLa/DDP cells (IC₅₀ ≈ 9-10 µM); induced apoptosis. | nih.gov |
| MIPP | Indole-chalcone conjugate with a pyridine B-ring. | Induced methuosis (non-apoptotic cell death) in glioblastoma cells. | nih.gov |
| 14c | Indole-chalcone with 4-hydroxyphenyl B-ring and methoxy on indole nitrogen. | Antiproliferative activity against Jurkat cells (IC₅₀ = 7.3 µM). | mdpi.com |
| 18c | Indole-chalcone with 3,4-dihydroxyphenyl B-ring and methoxy on indole nitrogen. | Selective antiproliferative activity against Jurkat (IC₅₀ = 8.0 µM) and HCT116 (IC₅₀ = 18.5 µM) cells. | mdpi.comresearchgate.net |
Development of Tetrahydronaphthalene Derivatives as Conformational Mimetics
The development of conformational mimetics is a key strategy in medicinal chemistry to design molecules that imitate the three-dimensional structure of a pharmacologically active compound, potentially leading to improved potency, selectivity, or pharmacokinetic properties. While alpha-methylchalcones possess a flexible α,β-unsaturated carbonyl system connecting two aromatic rings, this flexibility can be a drawback for optimal receptor binding. Fixing the molecule into its bioactive conformation can enhance its interaction with a biological target.
Although direct studies detailing tetrahydronaphthalene derivatives as specific conformational mimetics of this compound are not widely documented, the principle remains a plausible and valuable design strategy. Researchers have synthesized novel chalcones and their corresponding flavanones and flavones using a functionalized tetrahydronaphthalene (THN) precursor. tubitak.gov.trresearchgate.net This indicates a synthetic relationship where the THN scaffold is used to build chalcone-like structures. The concept of bioisosterism, where one functional group is replaced by another with similar properties, has also been explored by using a naphthalene (B1677914) ring as a bioisostere for the quinoxaline (B1680401) ring in VEGFR inhibitors, which were then hybridized with a chalcone moiety. nih.gov
Theoretically, a rigid tetrahydronaphthalene scaffold could be designed to lock the relative positions of the two aryl rings of an this compound, mimicking the specific spatial arrangement required for biological activity. This approach would reduce the entropic penalty upon binding and could lead to derivatives with enhanced and more specific biological effects.
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry provides powerful tools to investigate the structure-activity relationships (SAR) of this compound derivatives at a molecular level, offering insights that guide the design of more potent and selective compounds.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of this compound derivatives. wavefun.com These methods are used to calculate a variety of molecular descriptors that influence biological activity.
Studies on α-methylchalcones have employed DFT computations to investigate their electronic structure and reactivity, particularly in the context of photo-induced E/Z-isomerization. nih.gov These calculations can reveal the preferential conformation of isomers (e.g., s-trans vs. s-cis) and elucidate reaction mechanisms, such as those involving singlet oxygen. nih.gov By analyzing parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the charge transfer characteristics within the molecule. Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of a molecule, thereby predicting its reactivity towards electrophiles and nucleophiles.
Table 1: Applications of Quantum Chemical Calculations for this compound SAR
| Parameter/Method | Information Gained | Relevance to SAR |
|---|---|---|
| Geometry Optimization | Calculates the most stable 3D structure and conformation. | Determines the preferred shape of the molecule for receptor binding. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Provides insights into electronic transitions and charge transfer capabilities. | Helps explain the molecule's reactivity and potential for forming covalent bonds or engaging in redox reactions. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and identifies sites for electrophilic and nucleophilic attack. | Predicts non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) with a biological target. |
| Reaction Profile Calculation | Elucidates the energy pathway of a chemical reaction, including transition states. | Explains observed reactivity and stability, such as resistance to certain metabolic pathways. nih.gov |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into ligand-target interactions. irjmets.com For this compound derivatives, docking studies are frequently used to elucidate their mechanism of action and guide SAR.
For instance, molecular docking has been used to study how α-methylchalcone derivatives bind to the colchicine (B1669291) site of tubulin, a target for anticancer drugs. nih.gov These simulations can calculate a binding energy score, which estimates the affinity of the compound for the protein's active site. Research has shown that specific α-methylchalcone derivatives can have favorable binding energies with targets like tubulin and P-glycoprotein (P-gp), suggesting mechanisms for both anticancer activity and the reversal of drug resistance. nih.gov Docking studies also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket, which are crucial for affinity and selectivity. nih.govdergipark.org.tr
Table 2: Example of Molecular Docking Results for Chalcone Derivatives
| Compound | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| α-methylchalcone derivative (3k) | Tubulin (Colchicine Site) | -7.1 | Not specified nih.gov |
| Chalcone (Parent) | Tubulin (Colchicine Site) | -6.4 | Not specified nih.gov |
| α-methylchalcone derivative (3k) | P-glycoprotein (P-gp) | -7.4 | Not specified nih.gov |
| Chalcone (Parent) | P-glycoprotein (P-gp) | -8.5 | Not specified nih.gov |
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. lookchem.com MD simulations model the movement of every atom in the ligand-protein complex within a simulated physiological environment (e.g., in aqueous solution). nih.gov
For chalcone derivatives, MD simulations are performed on the ligand-protein complexes predicted by docking. nih.gov These simulations can confirm whether the ligand remains stably bound in the active site or if it dissociates. rsc.org By analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the complex and the flexibility of different parts of the protein upon ligand binding. nih.govrsc.org This information is crucial for validating docking results and confirming that the predicted binding mode is energetically sustainable. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For this compound derivatives, QSAR models can predict the activity of newly designed compounds before they are synthesized, saving time and resources.
To build a QSAR model, a dataset of chalcone derivatives with known biological activities (e.g., anticancer IC50 values) is used. nih.govresearchgate.net A large number of molecular descriptors—numerical values that encode different aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties—are calculated for each compound. Statistical methods are then used to develop an equation that relates a combination of these descriptors to the observed activity. researchgate.net Studies on chalcone-thiazole hybrids have successfully used QSAR to identify key molecular descriptors that predict bioactivity. rsc.org These validated models can then be used to screen virtual libraries of novel this compound derivatives to prioritize the most promising candidates for synthesis and testing. rsc.org
Biological Activity Research on Alpha Methylchalcone and Its Analogs in Vitro and Preclinical Focus
Anticancer Research Applications
The core structure of chalcones, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, serves as a versatile scaffold for developing novel therapeutic agents. researchgate.net The introduction of a methyl group at the alpha position has been explored as a strategy to enhance potency and overcome certain limitations of parent chalcone (B49325) compounds. Research has demonstrated that α-methylchalcones and their analogs can exert anticancer effects through multiple mechanisms, including inhibiting cell growth, inducing programmed cell death, and interfering with processes that support tumor progression. nih.gov
A primary focus of research on α-methylchalcone analogs has been the evaluation of their ability to inhibit the proliferation of and induce cytotoxicity in various human cancer cell lines. These studies are fundamental in identifying promising candidates for further development.
A notable α-methylchalcone derivative, designated as compound 3k , demonstrated significant inhibitory effects against human cervical cancer cell lines, including HeLa, SiHa, and C33A. nih.govresearchgate.net It also showed potent activity against the cisplatin-resistant HeLa/DDP cell line, while exhibiting lower toxicity towards normal human cervical epithelial cells (H8). nih.govresearchgate.net Another study highlighted a heteroaromatic α-methylchalcone, 7m , which displayed potent growth inhibition against multiple cancer cell lines with IC₅₀ values in the sub-micromolar range (0.07 to 0.183 µM). nih.gov The potency of these compounds is often dependent on the specific substitutions on the aromatic rings. nih.gov For instance, the introduction of α-methyl, 3,4-dichloro, and 3,4-dimethoxy groups into the chalcone parent nucleus was suggested to enhance its inhibitory effect. nih.gov
Similarly, α-fluorinated chalcone analogs have been synthesized and tested, with compound 4c showing excellent selective toxicity against cancer cells over normal human cells, with IC₅₀ values in the nanomolar range against five different cancer cell lines. nih.gov The antiproliferative activity of various α-methylchalcone derivatives against a panel of cancer cell lines is summarized in the table below.
| Compound | Cancer Cell Line | Reported Activity (IC₅₀) | Source |
|---|---|---|---|
| 3k | HeLa (Cervical Cancer) | 1.08 µM | researchgate.net |
| 3k | HeLa/DDP (Cisplatin-Resistant Cervical Cancer) | 7.74 µM | researchgate.net |
| 7m | MCF-7 (Breast Cancer) | 0.07-0.183 µM | nih.gov |
| 7m | A549 (Lung Cancer) | 0.07-0.183 µM | nih.gov |
| 7m | HCT-116 (Colon Cancer) | 0.07-0.183 µM | nih.gov |
| 4c | MGC-803 (Gastric Cancer) | Nanomolar range | nih.gov |
Inducing apoptosis, or programmed cell death, is a key mechanism by which chemotherapy agents eliminate cancer cells. nih.gov Deregulation of apoptosis is a hallmark of cancer, allowing malignant cells to survive and proliferate. nih.gov Several α-methylchalcone derivatives have been shown to trigger apoptosis in cancer cells through various molecular pathways.
Compound 3k was found to induce apoptosis in both HeLa and cisplatin-resistant HeLa/DDP cells in a concentration-dependent manner. nih.govresearchgate.net Similarly, the α-methylchalcone analog 7m induced apoptosis by modulating the expression levels of caspases and PARP protein. nih.gov The α-fluorinated chalcone 4c also caused caspase-induced apoptosis in MGC-803 gastric cancer cells, which was linked to mitochondrial dysfunction. nih.gov
The mechanisms often involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov Key proteins modulated by these chalcones include:
Caspases: These are the primary executioners of apoptosis. Activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) is a common finding. nih.govnih.govnih.gov
Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is critical. nih.govmdpi.com Studies show that active chalcones can upregulate Bax and downregulate Bcl-2, shifting the balance towards cell death. researchgate.netmdpi.com
p53 Tumor Suppressor: Some chalcone derivatives have been found to activate the p53 signaling pathway by inhibiting its negative regulator, MDM2. researchgate.net This leads to the upregulation of p53 target genes involved in apoptosis. researchgate.net
Poly (ADP-ribose) polymerase (PARP): Cleavage of PARP by activated caspases is a classic hallmark of apoptosis, and this has been observed in cells treated with α-methylchalcone analogs. nih.gov
One study on an indole (B1671886) chalcone derivative, ZK-CH-11d , observed an increase in the pro-apoptotic protein Bax in MDA-MB-231 breast cancer cells after 72 hours of treatment. mdpi.com
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. mdpi.com Many anticancer agents function by interrupting the cell cycle at specific checkpoints, preventing cancer cells from dividing and often leading to apoptosis. researchgate.net
Alpha-methylchalcone derivatives have demonstrated the ability to cause cell cycle arrest, most commonly at the G2/M phase, which is the transition point into mitosis.
Compound 3k was shown to arrest HeLa cells in the G2/M phase, thereby disrupting the mitotic process. nih.gov This effect was attributed to the compound's ability to inhibit tubulin polymerization, similar to other microtubule-targeting agents. nih.gov
Compound 7m also induced G2/M phase arrest in MCF-7 breast cancer cells. nih.gov
The α-fluorinated chalcone 4c similarly arrested MGC-803 gastric cancer cells at the G2/M phase. nih.gov
The inhibition of tubulin polymerization is a key mechanism underlying G2/M arrest for many chalcones. nih.govnih.gov Microtubules are essential for forming the mitotic spindle during cell division, and their disruption prevents cells from successfully completing mitosis. mdpi.com Western blot analyses have confirmed that active α-methylchalcone derivatives can significantly reduce the levels of polymerized α- and β-tubulin proteins while increasing the levels of their dissociated forms. nih.gov
Interestingly, one study reported that compound 3k induced cell cycle arrest at the G0/G1 phase in HeLa cells, suggesting that the precise mechanism and phase of arrest can be dependent on the specific compound and experimental conditions. researchgate.net Another methoxychalcone derivative was also found to induce a time- and concentration-dependent G1 arrest in prostate cancer cells by down-regulating G1-phase regulators like cyclin D1, cyclin E, and Cdk2/4. nih.gov
A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and mechanistically different anticancer drugs. nih.gov A primary mechanism of MDR involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell. nih.gov
Certain α-methylchalcone derivatives have shown promise in overcoming or reversing MDR in resistant cancer cell lines.
Compound 3k demonstrated a significant ability to reduce the resistance of HeLa/DDP cells to the chemotherapy drug cisplatin. nih.gov When administered with cisplatin, it lowered the resistance index from 7.90 to 2.10. nih.gov
The mechanism for this reversal did not appear to involve changing the expression level of P-gp. nih.gov Instead, it is suggested that compound 3k acts as a P-gp inhibitor. nih.gov This was supported by evidence showing it facilitated the accumulation of rhodamine 123 (a P-gp substrate) in HeLa/DDP cells and that it could bind to P-gp targets in molecular docking analyses. nih.gov
By inhibiting the function of P-gp, these chalcone analogs can increase the intracellular concentration of conventional chemotherapy drugs, thereby restoring their efficacy in resistant tumors. This dual action—possessing intrinsic anticancer activity and acting as an MDR modulator—makes these compounds particularly attractive for further investigation. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. waocp.orgsemanticscholar.org Inhibiting angiogenesis is therefore a key strategy in cancer therapy. waocp.org Several α-methylchalcone analogs have been investigated for their ability to block this process in vitro.
Studies using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for angiogenesis research, have shown that these compounds can inhibit key steps in the angiogenic cascade.
The α-methylchalcone analog 7m was found to inhibit HUVEC tube formation, migration, and invasion in vitro. nih.gov
Similarly, the α-fluorinated chalcone 4c also inhibited HUVEC tube formation, migration, and invasion. nih.gov
A compound identified as methyl hydroxychalcone significantly inhibited the proliferation of HUVECs and their ability to form capillary-like tube structures. waocp.orgsemanticscholar.org It also reduced the levels of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. waocp.orgsemanticscholar.org
The mechanism often involves the disruption of microtubule networks within endothelial cells or the direct inhibition of signaling pathways like the VEGF pathway. nih.govsemanticscholar.org By preventing the formation of new blood vessels, these compounds could potentially starve tumors and inhibit their growth and spread. nih.gov
| Compound | In Vitro Assay | Observed Effect | Source |
|---|---|---|---|
| 7m | HUVEC Tube Formation | Inhibition | nih.gov |
| 7m | HUVEC Migration & Invasion | Inhibition | nih.gov |
| 4c | HUVEC Tube Formation | Inhibition | nih.gov |
| 4c | MGC-803 Cell Migration & Invasion | Inhibition | nih.gov |
| Methyl Hydroxychalcone | Rat Aortic Ring Sprouting | Inhibition (IC₅₀: 21.96 µg/ml) | researchgate.net |
| Methyl Hydroxychalcone | HUVEC Proliferation | Inhibition (IC₅₀: 21.16 µg/ml) | semanticscholar.orgresearchgate.net |
| Methyl Hydroxychalcone | VEGF-induced Tube Formation | Inhibition | waocp.orgsemanticscholar.org |
Antimicrobial Activity Investigations
Beyond anticancer applications, chalcones are also recognized for their broad-spectrum antimicrobial properties. nih.gov Research has been conducted to evaluate the efficacy of newly synthesized chalcones against clinically relevant, drug-resistant bacteria.
One study investigated the antibacterial activity of three newly-synthesized chalcones against 19 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and a control strain. nih.gov The three compounds, 1,3-Bis-(2-hydroxy-phenyl)-propenone , 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone , and 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone , all demonstrated notable anti-MRSA activity. nih.gov
The study also explored the synergistic effects of these chalcones when combined with conventional antibiotics. The results showed that two of the chalcones significantly enhanced the efficacy of ciprofloxacin (B1669076), gentamicin, and trimethoprim/sulphamethoxazole against MRSA. nih.gov This suggests that such compounds could potentially be used in combination therapies to combat antibiotic-resistant infections. nih.gov
Antibacterial Effects Against Specific Strains
Chalcones and their analogs have demonstrated notable antibacterial potential, particularly against resilient strains like Staphylococcus aureus. nih.gov The rise of multidrug-resistant bacteria has spurred research into new antibacterial agents, with chalcones emerging as promising candidates. nih.govnih.gov
Studies have shown that the antibacterial efficacy of chalcone derivatives can be significant. For instance, a series of heterocyclic chalcone analogues were synthesized and tested for their activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Five of the twenty-one synthesized compounds displayed strong activity against these strains. nih.gov
Further investigations into chalcone derivatives have identified specific compounds with potent activity. In one study, derivatives 4c and 4d showed significant antibacterial action against S. aureus CMCC 26003, with Minimum Inhibitory Concentrations (MICs) of 12.5 μg/ml and 25 μg/ml, respectively. frontiersin.org However, these same compounds were inactive against the Gram-negative bacterium Escherichia coli CMCC 44102 at the highest tested concentration. frontiersin.org This highlights a degree of selectivity in their antibacterial spectrum.
The introduction of fluorine atoms into the chalcone structure has been explored to enhance lipophilicity and, consequently, antimicrobial properties. mdpi.com Novel trifluoromethyl and trifluoromethoxy substituted chalcones have been synthesized and evaluated. Two compounds, A3 and B3, showed MIC values lower than the standard drug benzyl (B1604629) penicillin against several bacterial strains. mdpi.com Specifically, against E. coli and P. vulgaris, compound A3 was found to be over seven times more active than benzyl penicillin. mdpi.com
Research has also explored the potential of chalcones to inhibit bacterial efflux pumps, a mechanism of antibiotic resistance. biointerfaceresearch.com While some chalcones have shown the ability to modulate these pumps, the specific cinnamaldehyde (B126680) chalcone studied did not display direct antibacterial activity against multidrug-resistant S. aureus strains 1199B and K2068. biointerfaceresearch.com
Table 1: Antibacterial Activity of Selected Chalcone Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Chalcone Derivative 4c | Staphylococcus aureus CMCC 26003 | 12.5 µg/mL | frontiersin.org |
| Chalcone Derivative 4d | Staphylococcus aureus CMCC 26003 | 25 µg/mL | frontiersin.org |
| Trifluoromethyl Chalcone (A3) | Bacillus subtilis | 101 µM | mdpi.com |
| Trifluoromethyl Chalcone (A3) | Escherichia coli | Lower than Benzyl Penicillin | mdpi.com |
| Trifluoromethoxy Chalcone (B3) | Escherichia coli | Lower than Benzyl Penicillin | mdpi.com |
| Licochalcone A | Methicillin-Resistant S. aureus (MRSA) | 3 µg/mL - 16 µg/mL | frontiersin.org |
Antifungal Properties
The emergence of resistance to conventional antifungal agents has driven the investigation of new therapeutic molecules, including chalcone derivatives. nih.gov These compounds have shown inhibitory effects against various fungal species.
A study focused on chalcone derivatives prepared from tetralone and aldehyde derivatives revealed significant antifungal activity against the dermatophyte Microsporum gypseum. nih.gov Two derivatives, a 4-chloro derivative and an unsubstituted derivative, demonstrated antifungal activity superior to the standard drug ketoconazole (B1673606) against this species. nih.gov Interestingly, none of the tested compounds in this study showed activity against Candida albicans or Aspergillus niger. nih.gov
In contrast, other research has reported the effectiveness of fluorinated chalcone derivatives against both C. albicans and A. niger. mdpi.com Two specific compounds, A3 and B3, exhibited zones of inhibition (ZOI) of 20 mm and 22 mm against C. albicans, and 25 mm and 26 mm against A. niger, respectively. These results were more potent than those observed with the standard antifungal fluconazole. mdpi.com
The investigation of α-cyanochalcones has also yielded promising results. These compounds have been tested for their antifungal properties, with some showing moderate to good activity against fungal strains. dergipark.org.tr One particular α-cyanochalcone, compound 1c, which contains a pyridin-3-yl group, was effective against all tested fungi, demonstrating a broad-spectrum antifungal potential. dergipark.org.tr
Table 2: Antifungal Activity of Selected Chalcone Derivatives
| Compound/Derivative | Fungal Strain | Activity | Source |
|---|---|---|---|
| 4-chloro chalcone derivative | Microsporum gypseum | Superior to Ketoconazole | nih.gov |
| Unsubstituted chalcone derivative | Microsporum gypseum | Superior to Ketoconazole | nih.gov |
| Trifluoromethyl Chalcone (A3) | Candida albicans | ZOI = 20 mm | mdpi.com |
| Trifluoromethyl Chalcone (A3) | Aspergillus niger | ZOI = 25 mm | mdpi.com |
| Trifluoromethoxy Chalcone (B3) | Candida albicans | ZOI = 22 mm | mdpi.com |
| Trifluoromethoxy Chalcone (B3) | Aspergillus niger | ZOI = 26 mm | mdpi.com |
| α-cyanochalcone (1c) | Tested Fungi | Broad-spectrum activity | dergipark.org.tr |
Antioxidant Activity Studies
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov Chalcones have been investigated for their antioxidant properties, which are often attributed to their chemical structure. nih.gov
Free Radical Scavenging Assays and Oxidative Stress Modulation
The antioxidant capacity of chalcones is frequently evaluated using free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. nih.govwwjmrd.com The DPPH radical is a stable free radical that changes color upon reduction by an antioxidant, allowing for the quantification of scavenging activity. nih.gov
Studies on various synthetic chalcones have demonstrated that their free radical scavenging ability is generally dependent on concentration and structural features, particularly the presence of phenolic hydroxyl groups. nih.govwwjmrd.com For instance, a study on methoxy-substituted chalcones found that a derivative with two phenolic hydroxyl groups (compound 3d) exhibited the highest radical scavenging activity, with an IC50 value of 3.17 µg/mL in the DPPH assay. wwjmrd.com This enhanced activity is attributed to the ability of the phenolic groups to easily generate stable phenoxy radicals. wwjmrd.com
Similarly, research on α-cyanochalcones has explored their antioxidant potential. dergipark.org.tr In one study, the DPPH radical scavenging assay was used to test a series of these compounds. The most effective among them was a compound containing a pyridin-3-yl group (compound 1c), with others showing moderate activity. dergipark.org.tr The antioxidant activity of chalcones can also be evaluated through other assays like the β-carotene/linoleic acid test, which measures the inhibition of lipid oxidation. nih.gov
Beyond direct radical scavenging, some small molecules can exert antioxidant effects by modulating the activity of proteins within the antioxidant system. nih.gov This modulation can occur through the regulation of gene transcription, representing a promising strategy for developing new drugs to combat conditions associated with oxidative stress. nih.gov
Table 3: DPPH Radical Scavenging Activity of Selected Chalcone Derivatives
| Compound/Derivative | Assay | Activity (IC₅₀) | Source |
|---|---|---|---|
| 2ʹ,6-dihydroxy-3-methoxychalcone (3d) | DPPH | 3.17 µg/mL | wwjmrd.com |
| α-cyanochalcone (1c) | DPPH | Most effective in series | dergipark.org.tr |
| Curcuminoid (C1) | DPPH | Potent, higher than BHT | nih.gov |
| Curcuminoid (C4) | DPPH | Potent, higher than BHT | nih.gov |
Anti-inflammatory Properties Research
Inflammation is a complex biological response, and enzymes like lipoxygenase (LOX) and cyclooxygenase (COX) are key mediators in this process. nih.govnih.gov Chalcones and their derivatives have been identified as potential anti-inflammatory agents due to their ability to inhibit these enzymes. dovepress.comresearchgate.net
Lipoxygenase (LOX) Enzyme Inhibition Studies
Lipoxygenases are enzymes that play a crucial role in the metabolism of arachidonic acid to produce leukotrienes, which are potent inflammatory mediators. nih.govnih.gov Inhibiting LOX can therefore reduce leukotriene production and produce an anti-inflammatory effect. researchgate.net
Research has focused on identifying chalcones that can effectively inhibit LOX. In one study, a screening of chalcone derivatives identified (E)-2-O-farnesyl chalcone as a potent inhibitor of soybean lipoxygenase-1 (LOX-1), with an IC₅₀ value of 5.7 µM. nih.gov This was more potent than the positive control, curcumin (B1669340) (IC₅₀ = 10.1 µM). nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. nih.gov
Another study investigated a series of 1,3-diphenyl-2-propen-1-one derivatives for their anti-inflammatory activity, including LOX inhibition. dovepress.com One compound, 2a, demonstrated the strongest LOX inhibitory activity with an IC₅₀ of 9.07 µM, which was more potent than the positive control used in that study. dovepress.com The inhibition of LOX by these compounds was found to be dose-dependent. dovepress.com The development of LOX inhibitors is considered an important strategy to overcome some of the side effects associated with drugs that selectively inhibit COX-2. nih.gov
Table 4: Lipoxygenase (LOX) Inhibition by Chalcone Derivatives
| Compound/Derivative | Enzyme Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| (E)-2-O-farnesyl chalcone (6) | Soybean LOX-1 | 5.7 µM | nih.gov |
| 3-O-geranyl chalcone (5) | Soybean LOX-1 | 11.8 µM | nih.gov |
| Chalcone Derivative 2a | Soybean LOX | 9.07 µM | dovepress.com |
| Chalcone Derivative 4b | Soybean LOX | 25.86 µM | dovepress.com |
| Curcumin (Positive Control) | Soybean LOX-1 | 10.1 µM | nih.gov |
Cyclooxygenase (COX-2) Enzyme Inhibition Studies
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central to the inflammatory process by converting arachidonic acid into prostaglandins. nih.govyoutube.com Persistent expression of COX-2 is linked to tumorigenesis and inflammation, making it a key target for anti-inflammatory drugs. nih.govrjraap.com Chalcones, with their α,β-unsaturated carbonyl core, represent a promising scaffold for developing selective COX-2 inhibitors. rjraap.com
The search for selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. rjraap.comnih.gov Research has demonstrated that modifying existing NSAIDs can convert them into potent and selective COX-2 inhibitors. For example, creating amide derivatives of indomethacin (B1671933) resulted in compounds that behave as slow, tight-binding inhibitors of COX-2. nih.gov These derivatives proved to be effective inhibitors of COX-2 activity in cultured inflammatory cells, with IC₅₀ values as low as 0.009 µM for one amide derivative. nih.gov
The structural similarities and differences between the active sites of COX-1 and COX-2 provide a basis for designing selective inhibitors. rjraap.com The development of chalcone-based selective COX-2 inhibitors is an active area of research, recognized as a promising direction for creating new agents to manage both chronic inflammatory diseases and certain types of cancer. rjraap.com
Antidiabetic Potential via Enzymatic Inhibition
The potential of this compound and its analogs in the management of diabetes, particularly type 2 diabetes, has been a subject of growing research interest. One of the key therapeutic strategies for controlling postprandial hyperglycemia—the sharp rise in blood glucose levels after a meal—is the inhibition of carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase. nih.govnih.govscielo.br These enzymes are crucial for breaking down complex carbohydrates into absorbable monosaccharides. nih.govscielo.br By impeding the action of α-glucosidase, these compounds can delay carbohydrate digestion and consequently slow down glucose absorption, leading to a more gradual increase in blood sugar levels. nih.govnih.govscielo.br
Chalcones, a class of compounds characterized by a 1,3-diphenyl-2-propen-1-one backbone, have been identified as promising candidates for α-glucosidase inhibition. nih.govscilit.com Their simple structure allows for straightforward synthesis and modification, leading to a diverse range of derivatives with varying biological activities. nih.govscilit.com Research has demonstrated that many natural and synthetic chalcones exhibit significant inhibitory effects on α-glucosidase, with some showing potency comparable or even superior to existing antidiabetic drugs like acarbose. nih.govnih.gov
Alpha-Glucosidase Inhibition Mechanisms
The inhibitory action of this compound analogs on α-glucosidase is multifaceted and depends on their specific molecular structure. The general mechanism involves the binding of the chalcone derivative to the α-glucosidase enzyme, which can occur at the active site or at an allosteric site, thereby interfering with the enzyme's ability to hydrolyze its substrate. scielo.brresearchgate.net
Kinetic studies on various chalcone derivatives have often revealed a mixed-type inhibition , which suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. scielo.brresearchgate.netnih.gov For instance, the chalcone analog bavachalcone (B190645) has been shown to exhibit a mixed competitive and non-competitive inhibition mechanism against α-glucosidase. scielo.brresearchgate.net This dual mode of inhibition can be particularly effective in reducing enzymatic activity.
The structure-activity relationship (SAR) of chalcone derivatives plays a crucial role in determining their inhibitory potency and mechanism. Key structural features that influence inhibition include:
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the aromatic rings (A and B rings) of the chalcone scaffold are significant for inhibitory activity. cabidigitallibrary.org Studies have indicated that hydroxyl groups, particularly at specific positions, can enhance the binding affinity of the compound to the enzyme through the formation of hydrogen bonds with amino acid residues in the enzyme's active site. cabidigitallibrary.orgresearchgate.net
The α,β-Unsaturated Carbonyl System: The core structure of chalcones, featuring a ketone and a double bond, is essential for their biological activity. This system contributes to the planarity and electronic properties of the molecule, facilitating its interaction with the enzyme.
Molecular docking studies have provided further insights into the binding modes of chalcone analogs with α-glucosidase. These studies suggest that the inhibitors fit into the active site pocket of the enzyme, where they interact with key amino acid residues through hydrogen bonds and hydrophobic interactions. nih.govscielo.br For example, bavachalcone is thought to form hydrogen bonds with residues such as trp391, arg428, and trp710 of α-glucosidase. scielo.brresearchgate.net
Below is an interactive data table summarizing the α-glucosidase inhibitory activity of selected chalcone analogs, showcasing the influence of different structural modifications on their potency, often expressed as the half-maximal inhibitory concentration (IC50).
Table 1: α-Glucosidase Inhibitory Activity of Selected Chalcone Analogs
| Compound | IC50 Value | Notes |
|---|---|---|
| Acarbose (Reference) | 8.36 ± 0.02 µM nih.gov | A standard α-glucosidase inhibitor used for comparison. |
| Bavachalcone | 15.35 ± 0.57 µg/mL scielo.br | A natural chalcone exhibiting mixed-type inhibition. scielo.br |
| Chalcone Amide (L4) | 8.28 ± 0.04 µM nih.gov | A synthetic derivative with potent inhibitory activity. nih.gov |
| Flavonoid Derivative (4) | 15.71 ± 0.21 µM frontiersin.org | A flavonoid derivative with a bromine substitution, showing strong inhibition. frontiersin.org |
| Azachalcone (3) | 26.08 ± 0.43 µM nih.gov | An analog with a methoxy (B1213986) group at the ortho-position of the terminal benzene (B151609) ring. nih.gov |
Molecular Mechanisms of Action of Alpha Methylchalcone Derivatives
Microtubule Dynamics Modulation and Interaction with Tubulin
A primary and extensively studied mechanism of action for alpha-methylchalcone derivatives is their ability to modulate microtubule dynamics by directly interacting with tubulin, the fundamental protein component of microtubules. frontiersin.orgmdpi.com Microtubules are essential for various cellular functions, including the formation of the mitotic spindle during cell division, maintenance of cell structure, and intracellular transport. nih.govnih.govinvivogen.com By disrupting microtubule homeostasis, these compounds can arrest the cell cycle and induce apoptosis. frontiersin.orgmdpi.com
This compound derivatives have been shown to be potent inhibitors of tubulin polymerization. This inhibition disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for their function. frontiersin.org For instance, an α-fluorinated chalcone (B49325) derivative, compound 4c, was found to effectively inhibit tubulin polymerization. nih.govnih.govmedchemexpress.com Similarly, the α-methoxy chalcone known as SD400 (compound 10) was identified as a powerful inhibitor of tubulin assembly, with an IC50 of 0.21 nM, a potency greater than that of the well-known agent Combretastatin (B1194345) A-4 (CA-4). nih.gov Another derivative, compound 43a, also demonstrated potent inhibitory activity against tubulin polymerization with an IC50 value of 1.6 µM. frontiersin.org The introduction of an α-methyl group into the chalcone structure appears to favor an s-trans conformation, which is hypothesized to be beneficial for bioactivity and enhances the superimposition of the molecule onto known tubulin binders like CA-4. nih.gov
Table 1: Inhibitory Activity of this compound Derivatives on Tubulin Polymerization
| Compound | Type | IC50 (Tubulin Polymerization) | Reference |
|---|---|---|---|
| SD400 (10) | α-methoxy chalcone | 0.21 nM | nih.gov |
| 43a | Chalcone oxime derivative | 1.6 µM | frontiersin.org |
| 4c | α-fluorinated chalcone | Not specified | nih.govnih.govmedchemexpress.com |
The inhibitory effect of this compound derivatives on tubulin polymerization is achieved through their specific binding to the colchicine-binding site on the β-subunit of the tubulin heterodimer. nih.govnih.govnih.gov This binding site is a key target for many microtubule-destabilizing agents. nih.govnih.gov The this compound TUB091 was confirmed to bind at the colchicine (B1669291) site with a binding constant (Kb) of 2.4 × 10^6 M-1. researchgate.net Molecular modeling and superimposition studies of another derivative, the α-fluorinated chalcone 4c, showed that it adopts a binding position nearly identical to that of the α-methyl chalcone ligand TUB092 within the colchicine binding pocket. nih.govnih.gov The trimethoxyphenyl ring of these compounds typically orients within a hydrophobic pocket of β-tubulin, while other parts of the molecule form hydrogen bonds with residues in both α-tubulin (like αThr179) and β-tubulin (like βLys352). nih.govnih.gov The ability of these chalcones to displace colchicine from its binding site confirms them as colchicine-site inhibitors. nih.gov
By inhibiting tubulin polymerization via the colchicine site, this compound derivatives cause a significant disruption of the cellular microtubule network. nih.govnih.govmedchemexpress.com Immunofluorescence studies have visualized this effect, showing that treatment with these compounds leads to a marked decrease in the fluorescence intensity of α- and β-tubulin. selleckchem.com This indicates a reduction in polymerized microtubules and a corresponding increase in the levels of dissociated tubulin proteins. selleckchem.com The disruption of the microtubule architecture results in subsequent morphological changes, including cell rounding, nuclear coagulation, and eventual cell rupture. selleckchem.com This ultimately leads to an arrest of the cell cycle in the G2/M phase, a hallmark of microtubule-targeting agents. frontiersin.orgnih.govnih.gov
Interaction with Drug Efflux Pumps, e.g., P-glycoprotein (P-gp)
A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. selleckchem.comnih.govnih.gov Chalcones and their derivatives have emerged as potential modulators of these efflux pumps, capable of reversing drug resistance. selleckchem.comnih.gov
Research has indicated a potential link between the anticancer effects of certain α-methylchalcone derivatives and their ability to inhibit P-gp. selleckchem.com For example, the derivative known as 3k was found to exhibit stable binding to P-gp in molecular docking studies, forming hydrogen bond interactions. selleckchem.com This suggests that such compounds could act as P-gp inhibitors, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy drugs. selleckchem.com Broader studies on various chalcone derivatives have confirmed their ability to inhibit efflux pumps, including P-gp in human cells and related pumps like NorA in bacteria, further supporting this mechanism of action. nih.gov The inhibition of P-gp's ATPase activity is a potential mechanism, as it interferes with the energy source required for drug efflux.
Kinase Inhibition Profiles (e.g., VEGFR-2, Plk1, PI3K, Akt)
The signaling pathways driven by kinases are fundamental to cell growth, proliferation, and survival, and their dysregulation is a common feature of cancer. mdpi.com While specific data on this compound derivatives directly inhibiting a wide range of kinases is limited in the available literature, the broader class of chalcones has been shown to interact with key cancer-related kinase pathways.
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation, and its hyperactivation is common in many cancers. mdpi.comnih.gov Licochalcone A, a natural chalcone, has been demonstrated to inhibit the activation of the PI3K/Akt/mTOR signaling pathway in breast cancer cells, leading to the promotion of autophagy and apoptosis. nih.gov Inhibition of this pathway can reduce the production of crucial factors like tumor necrosis factor-alpha (TNF-alpha). While this points to a potential mechanism for chalcone-based compounds, direct evidence specifically linking this compound derivatives to the inhibition of PI3K or Akt is not yet firmly established.
Similarly, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Its activation triggers downstream pathways including PI3K/Akt. Polo-like kinase 1 (Plk1) is another crucial regulator of cell division and is often overexpressed in cancer cells. frontiersin.orgnih.gov While potent inhibitors exist for these kinases, the role of this compound derivatives as direct inhibitors of VEGFR-2 or Plk1 remains an area for further investigation.
Proteasome Inhibitory Activity
The ubiquitin-proteasome system is the primary pathway for non-lysosomal protein degradation in eukaryotic cells and is essential for maintaining cellular protein homeostasis. nih.gov The 26S proteasome degrades proteins that have been tagged with ubiquitin, playing a critical role in the regulation of cell cycle, proliferation, and apoptosis. nih.govresearchgate.net Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis in cancer cells, making it a validated target for cancer therapy. selleckchem.com
Certain chalcone derivatives have been identified as potent proteasome inhibitors. A notable example is the boronic-chalcone derivative AM114, which was found to inhibit the chymotrypsin-like activity of the 20S proteasome. selleckchem.com This inhibition led to the accumulation of ubiquitinated proteins, including the tumor suppressor p53, and the induction of apoptosis in cancer cells. selleckchem.com
Other chalcone-based derivatives, such as AM146, RA-9, and RA-14, have been shown to act on the ubiquitin-proteasome system through a different but related mechanism. These compounds target and inhibit deubiquitinating enzymes (DUBs) like USP9x, USP5, USP14, and UCH37 without directly affecting the 20S proteasome's catalytic core. researchgate.net By inhibiting DUBs, these chalcones cause a rapid buildup of polyubiquitinated proteins and deplete the free ubiquitin pool, ultimately leading to cell cycle arrest and apoptosis. researchgate.net
Table 2: Proteasome System Inhibitory Activity of Chalcone Derivatives
| Compound | Type | Mechanism | Target | Reference |
|---|---|---|---|---|
| AM114 | Boronic-chalcone derivative | Direct Inhibition | 20S Proteasome (Chymotrypsin-like activity) | selleckchem.com |
| AM146, RA-9, RA-14 | Chalcone derivatives | DUB Inhibition | UCH-L1, UCH-L3, USP2, USP5, USP8 | researchgate.net |
Regulation of Apoptotic Pathways and Associated Proteins (e.g., Bax, Caspases, PARP)
This compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key regulatory proteins. This process is critical for eliminating malignant cells and is often dysregulated in cancer. The pro-apoptotic effects of these compounds are mediated by their influence on the delicate balance between pro- and anti-apoptotic proteins, and the activation of the caspase cascade.
Research has demonstrated that these derivatives can alter the expression levels of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, certain this compound derivatives have been found to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. The Bcl-2-associated X protein (Bax) promotes apoptosis by permeabilizing the outer mitochondrial membrane, a pivotal event in the apoptotic process. nih.gov Conversely, B-cell lymphoma 2 (Bcl-2) protein inhibits apoptosis, and its overexpression is a hallmark of many cancers, contributing to cell survival and resistance to therapy. nih.govnih.gov By shifting the Bax/Bcl-2 ratio in favor of apoptosis, this compound derivatives can effectively trigger the cell death program in cancerous cells.
A notable example is the this compound derivative known as compound 3k . In studies involving human cervical cancer cells (HeLa/DDP), this compound was shown to significantly increase the expression of Bax while concurrently decreasing the expression of Bcl-2 in a concentration-dependent manner. nih.gov This alteration of the Bax/Bcl-2 balance is a key mechanism behind its ability to induce apoptosis in these cancer cells.
The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. nih.gov These enzymes exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. Initiator caspases, such as caspase-9, are activated by the formation of the apoptosome following mitochondrial outer membrane permeabilization. nih.gov Activated initiator caspases then cleave and activate executioner caspases, such as caspase-3 and caspase-7. nih.gov These executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov
One of the critical substrates of executioner caspases is Poly (ADP-ribose) polymerase (PARP). nih.gov PARP is a nuclear enzyme involved in DNA repair. During apoptosis, caspases, particularly caspase-3, cleave PARP, rendering it inactive. nih.gov This cleavage prevents DNA repair, thus conserving cellular energy (ATP) for the apoptotic process and ensuring the completion of cell death. nih.gov The detection of cleaved PARP is widely used as a reliable marker of apoptosis. While direct studies detailing the effects of specific this compound derivatives on the entire caspase cascade and PARP cleavage are emerging, the induction of apoptosis by these compounds strongly implies the involvement of this proteolytic pathway.
Table 1: Effect of this compound Derivative (Compound 3k) on Apoptotic Protein Expression in HeLa/DDP Cells
| Compound | Target Protein | Effect | Cell Line | Source |
|---|---|---|---|---|
| Compound 3k | Bax | Upregulation | HeLa/DDP | nih.gov |
| Compound 3k | Bcl-2 | Downregulation | HeLa/DDP | nih.gov |
Modulation of Intracellular Signaling Pathways (e.g., NF-κB, HIF-1, Wnt/β-catenin)
This compound derivatives exert their biological effects by intervening in crucial intracellular signaling pathways that are often hijacked by cancer cells to promote their growth, survival, and spread.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. nih.govnih.gov In many cancers, NF-κB is constitutively active, which helps tumor cells evade apoptosis and promotes their proliferation. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. nih.gov Upon receiving an activation signal, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. nih.gov This releases the NF-κB dimer (commonly p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes. nih.gov
Chalcones, including this compound derivatives, have been shown to inhibit the NF-κB pathway. nih.govnih.gov Their mechanism of action often involves the inhibition of IκBα phosphorylation and subsequent degradation. nih.gov By preventing the breakdown of IκBα, these compounds effectively sequester NF-κB in the cytoplasm, blocking its nuclear translocation and transcriptional activity. nih.gov This inhibitory action is often attributed to the α,β-unsaturated carbonyl system present in chalcones, which can react with key cysteine residues in proteins like IKK. nih.gov
HIF-1 Pathway
Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator that allows cells to adapt to low oxygen (hypoxic) conditions, which are common within solid tumors. researchgate.netijbs.com HIF-1 is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. Under normal oxygen levels, HIF-1α is rapidly degraded. nih.gov In hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., vascular endothelial growth factor, VEGF), metabolic adaptation (glycolysis), and metastasis. nih.govmdpi.com
Several chalcone derivatives have been identified as inhibitors of HIF-1. researchgate.net They can suppress the accumulation of the HIF-1α protein under hypoxic conditions. mdpi.com By inhibiting HIF-1α, these compounds can decrease the expression of its downstream targets, such as VEGF, thereby impeding tumor angiogenesis and growth. mdpi.comnih.gov For instance, a dihydrochalcone (B1670589) derivative showed potent inhibition of HIF-1α activity. researchgate.net The suppression of the HIF-1α/VEGF axis is a key mechanism by which these compounds can exert their anti-angiogenic effects. ijbs.commdpi.com
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. nih.govrndsystems.com Aberrant activation of this pathway is strongly implicated in the initiation and progression of numerous cancers. A key player in this pathway is β-catenin. In the absence of a Wnt signal, β-catenin is targeted for destruction by a "destruction complex," which includes the proteins Axin, APC, and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation, thus keeping its cytoplasmic levels low. nih.gov
When a Wnt ligand binds to its receptors, this destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. rndsystems.com β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes, such as Cyclin D1 and c-Myc, which drive cell proliferation. nih.govresearchgate.net While extensive research has shown that various natural compounds can inhibit this pathway, specific studies detailing the direct interaction of this compound derivatives with key components like GSK-3β or β-catenin are still an active area of investigation. The inhibition of this pathway is a promising strategy for cancer therapy, and the structural features of chalcones make them potential candidates for developing such inhibitors. nih.gov
Table 2: Modulation of Signaling Pathways by Chalcone Derivatives
| Pathway | Key Protein(s) Modulated | General Effect of Chalcone Derivatives | Source |
|---|---|---|---|
| NF-κB | IκBα, p65 | Inhibition of IκBα degradation, prevention of p65 nuclear translocation | nih.govnih.gov |
| HIF-1 | HIF-1α, VEGF | Suppression of HIF-1α accumulation, decreased VEGF expression | researchgate.netmdpi.com |
| Wnt/β-catenin | β-catenin, GSK-3β, Cyclin D1 | Potential for inhibition (area of ongoing research for specific alpha-methylchalcones) | nih.govresearchgate.net |
Advanced Chemical and Material Science Research of Alpha Methylchalcone
Photochromic Properties and Functional Applications
Alpha-methylchalcones exhibit P-type photochromism, meaning they can undergo reversible isomerization between two states upon light irradiation. This property is at the core of their functional applications in materials science and has led to investigations into their potential as molecular switches.
The central feature of alpha-methylchalcone's photochromism is its ability to switch between its E (trans) and Z (cis) isomers. nih.gov The naturally more stable E-isomer can be converted to the Z-isomer by absorbing light, typically in the UV-A range (around 350 nm). mdpi.comnih.gov This process leads to a photostationary state (PSS), which is a stable mixture of both isomers. nih.gov The composition of this mixture is dependent on the excitation wavelength. mdpi.com
Upon irradiation, the electronic configuration of the molecule changes, leading to a shift in its absorption spectrum. For instance, the parent α-methylchalcone (E-isomer) shows a maximum absorption at 286 nm. nih.gov When irradiated at 350 nm, this peak decreases, and a new absorption corresponding to the Z-isomer appears at a shorter wavelength (246 nm), indicating a decrease in the π-conjugation of the molecule. nih.gov This is described as negative photochromism. mdpi.com The photostationary equilibrium for some derivatives can be reached in under a minute. mdpi.com
The ratio of E to Z isomers at the photostationary state varies depending on the specific substituents on the aromatic rings. For a series of α-methylated chalcones, PSS values with E/Z ratios ranging from 44:56 to as high as 15:85 have been reported upon irradiation at 350 nm. nih.govmdpi.com For (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, the PSS was found to be 35:65 (E/Z) after about 6 hours of irradiation at 350 nm. mdpi.comresearchgate.net The reverse switch from Z to E is generally more efficient. mdpi.com
Table 1: Photostationary State (PSS) Data for Selected Alpha-Methylchalcones
| Compound/Derivative | Excitation Wavelength (nm) | Photostationary State (E/Z Ratio) | Time to Reach PSS | Reference |
|---|---|---|---|---|
| This compound (parent) | 350 | 37:63 | 4 minutes | nih.govmdpi.com |
| (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one | 350 | 35:65 | ~6 hours | mdpi.comresearchgate.net |
| General α-methylated chalcones (7a-7e) | 350 | Ranging from 44:56 to 26:74 | Not specified | nih.gov |
A key advantage of alpha-methylchalcones is their remarkable photostability. Some derivatives have shown resistance to degradation even after more than 10 days of continuous irradiation. mdpi.comresearchgate.net This fatigue resistance is crucial for applications requiring long-term, repeatable switching.
The α-methyl group makes these compounds potentially reactive toward singlet oxygen (¹O₂), a highly reactive species that can cause degradation in photoswitchable systems. mdpi.comnih.gov However, studies have shown that alpha-methylchalcones are highly stable even in the presence of singlet oxygen. mdpi.comnih.gov When irradiated for extended periods with a singlet oxygen sensitizer (B1316253) (like tetraphenylporphyrin) and oxygen, no oxygenation products were detected. mdpi.comnih.gov
Instead of reacting chemically, alpha-methylchalcones act as physical quenchers of singlet oxygen. mdpi.comnih.gov This means they deactivate the singlet oxygen back to its ground triplet state without being consumed themselves. This process is accompanied by the isomerization of the chalcone (B49325). mdpi.com It is proposed that this occurs through the formation of a transient 1,2-dioxatetra-methylene biradical, which then releases triplet oxygen and results in a thermodynamic E/Z mixture, typically around 90:10. mdpi.comnih.gov This inherent stability against singlet oxygen is a significant advantage over other photoswitches that are prone to oxidative degradation. mdpi.com
The ability to change the shape of a molecule with light has significant implications for pharmacology. The concept of photopharmacology involves using light to activate or deactivate a drug at a specific site in the body, which could reduce side effects and improve efficacy. The two distinct geometries of the E and Z isomers of this compound can lead to different biological activities. mdpi.com While research in this area is still conceptual for this compound itself, the principle has been demonstrated with related chalcones where the Z-isomer shows significantly increased antitumor activity compared to the E-isomer. mdpi.com The high stability and efficient photoswitching of alpha-methylchalcones make them interesting candidates for the future development of light-activated therapeutic agents. researchgate.net
This compound as a Synthetic Scaffold for Novel Compound Libraries
The chalcone structure is recognized as a "privileged scaffold" in medicinal chemistry because it is a core component of many biologically active compounds. nih.gov this compound serves as a versatile starting point, or scaffold, for the synthesis of large collections of related molecules, known as compound libraries. researchgate.netnih.govekb.eg These libraries are then screened to discover new compounds with desired biological activities.
The synthesis of this compound derivatives is typically achieved through a base-catalyzed Claisen-Schmidt (aldol) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). mdpi.comresearchgate.net By varying the substituents on these two starting materials, a diverse library of this compound derivatives can be generated. nih.gov
Researchers have synthesized libraries of this compound derivatives to explore their potential as anti-cancer agents. researchgate.netnih.gov For example, a series of derivatives were created to test their inhibitory effects on cervical cancer cell lines. nih.gov In these libraries, modifications included adding different groups like halogens (e.g., chlorine), methoxy (B1213986) groups, and indole (B1671886) rings to the basic this compound structure. nih.gov This approach allows for the systematic exploration of structure-activity relationships, where the effect of each chemical modification on the biological activity is assessed. researchgate.net
Polymorphism and Solid-State Characterization Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. This phenomenon is common in chalcones and can significantly affect the physical properties of a compound, such as its melting point and solubility. acs.org
Studies on p-methylchalcone, a positional isomer of this compound, have revealed the existence of multiple polymorphic forms. acs.org One stable form and two metastable forms were identified, each with a different melting point. acs.org The determination of the crystal structures of these polymorphs was complex, requiring techniques like synchrotron powder diffraction data for forms that were difficult to crystallize as single crystals. acs.org
In some chalcone derivatives, different conformations (spatial arrangements of atoms) of the molecule can be present within the same crystal, a phenomenon known as conformerism. rsc.org For example, DFT (Density Functional Theory) calculations have been used to understand the energies of different conformers and how intermolecular forces, like hydrogen bonding, influence which polymorph is formed. rsc.org The conformation of the phenyl rings and the planarity of the central enone bridge are key structural features analyzed in these solid-state studies. nih.govrsc.org For one alpha-methyl E-chalcone, the crystal structure revealed an s-trans configuration. mdpi.com
Future Research Directions and Perspectives in Alpha Methylchalcone Studies
Advancements in Sustainable and Efficient Synthetic Methodologies
The classical synthesis of α-methylchalcones, often achieved through Claisen-Schmidt or aldol (B89426) condensation, is continuously being refined to improve efficiency and sustainability. nih.govnih.gov Traditional methods sometimes require long reaction times and utilize catalysts that are not environmentally benign. nih.govresearchgate.net For instance, the use of piperidine (B6355638) as a catalyst necessitates an 18-hour reaction time and involves a reagent that is both toxic and not easily accessible. nih.govresearchgate.net
Future research is focused on developing greener synthetic alternatives. One promising approach is the substitution of traditional catalysts with more benign options, such as a 20% potassium hydroxide (B78521) (KOH) solution, which can significantly shorten reaction times when combined with microwave heating. nih.gov The exploration of solvent-free reaction conditions represents another major leap in sustainable chemistry. rsc.org The use of solid-state catalysts like magnesium bisulfate (Mg(HSO4)2) under mechanochemical conditions (e.g., ball milling or stirring) offers an innovative, eco-friendly pathway to synthesize chalcones. rsc.org Further advancements may come from the broader application of modern synthetic techniques such as the Wittig olefination, Suzuki and Sonogashira cross-coupling reactions, and other one-pot methods, which can offer greater efficiency and yield. ekb.eg The tandem cross-dehydrogenative-coupling/elimination reaction is another advanced method that has been successfully used to access these compounds. nih.gov
Comprehensive Elucidation of Novel Molecular Targets and Cellular Mechanisms
A primary focus of past research has been the interaction of α-methylchalcones with microtubules, which is a mechanism shared with established anticancer drugs like combretastatin (B1194345) A-4. nih.gov These compounds disrupt the dynamic polymerization and depolymerization of α- and β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.govmdpi.com Another well-documented target is the P-glycoprotein (P-gp), a key protein in multidrug resistance, which some α-methylchalcone derivatives can inhibit, thereby resensitizing cancer cells to other chemotherapeutics. nih.govresearchgate.net
However, the full spectrum of molecular interactions remains to be explored. Future studies will aim to uncover novel targets to explain the diverse biological activities observed. The proteasome, a critical complex for protein degradation, has been identified as a potential target, and its inhibition can trigger apoptosis. researchgate.net Beyond cancer, α-glucosidase is an identified target, suggesting a potential role for α-methylchalcones in managing diabetes by controlling glucose absorption. nih.govnih.gov
The inherent chemical nature of chalcones as Michael receptors, due to their α,β-unsaturated carbonyl system, allows them to react with nucleophilic residues on various proteins. mdpi.com This opens the door to influencing numerous cellular pathways. Future research should comprehensively investigate their impact on key signaling cascades, including the Keap1-Nrf2 pathway (related to oxidative stress), and inflammatory pathways governed by NF-κB and MAPKs. mdpi.com Elucidating these interactions will provide a more complete picture of their mechanism of action and could reveal therapeutic applications for inflammatory conditions or diseases associated with oxidative stress. mdpi.com
Rational Design and Optimization of Highly Selective and Potent Alpha-Methylchalcone Derivatives
The α-methylchalcone scaffold is a versatile template for medicinal chemists. The introduction of the α-methyl group itself is a key structural modification that alters the molecule's conformation and reactivity. nih.govresearchgate.net Building on this, the rational design of new derivatives involves strategic modifications to the two aromatic rings (A and B rings) to enhance potency and selectivity.
Research has shown that the type, number, and position of substituents significantly influence biological activity. nih.gov For example, the incorporation of methoxy (B1213986) groups, halogens (like chlorine), and indole (B1671886) rings has been shown to enhance cytotoxicity against cancer cells. nih.gov A derivative known as compound 3k, which features α-methyl, chloro, and methoxy groups, has demonstrated potent inhibitory effects on cervical cancer cells, including cisplatin-resistant lines, while showing lower toxicity to normal cells. nih.govresearchgate.net Another study designed a series of derivatives by hybridizing a 2,4,6-trimethoxybenzene ring with the chalcone (B49325) structure, resulting in a compound (B3) with over 10-fold greater potency than 5-fluorouracil (B62378) against certain cancer cell lines. nih.gov
Future efforts will continue to leverage structure-activity relationship (SAR) insights to optimize these compounds. unl.pt This involves exploring a wider range of substitutions, including various heterocyclic rings, to improve pharmacological profiles. nih.gov The goal is to develop derivatives with high selectivity for cancer cells over healthy cells and to design molecules that can overcome mechanisms of drug resistance by acting on multiple targets, such as the dual inhibition of tubulin and P-gp. nih.govresearchgate.net
Exploration of Underexplored Biological Activities and Phenotypes
While the anticancer properties of α-methylchalcones are the most studied, the broader chalcone class exhibits a wide array of biological activities that remain largely unexplored for the α-methyl derivatives. nih.govresearchgate.net These represent fertile ground for future investigation. Preclinical studies on various chalcones have indicated potential as antidiabetic, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective agents. nih.gov The demonstrated inhibition of α-glucosidase by some chalcones provides a clear rationale for exploring α-methylchalcones as potential treatments for diabetes. nih.govnih.govmdpi.com
Their documented anti-inflammatory effects, through the suppression of mediators like nitric oxide (NO) and cytokines, suggest potential applications in chronic inflammatory diseases such as arthritis. mdpi.com Furthermore, other activities noted for the chalcone family, such as anti-ulcer and antihyperuricemic effects, could be investigated in α-methylated analogues. researchgate.net
A completely novel and underexplored phenotype for α-methylchalcones is their photochromism. nih.gov Certain derivatives have been shown to function as P-type photochromic substances, meaning they can be reversibly switched between two isomeric forms (E and Z) using light. nih.gov This property is distinct from their biological activity in cellular systems and opens up potential applications in materials science, such as in molecular switches or data storage, representing an entirely new direction for research on this compound class.
Integration of Advanced Computational and Experimental Methodologies for Multidisciplinary Research
The synergy between computational and experimental methods is accelerating the pace of drug discovery, and α-methylchalcone research is no exception. Computer-Aided Drug Design (CADD) is becoming an indispensable tool in this field. nih.govunl.pt Molecular docking studies have been successfully used to visualize and predict how α-methylchalcone derivatives bind to their molecular targets, such as tubulin and P-gp, providing insights into the intermolecular forces that stabilize these interactions. nih.govresearchgate.net
Future research will see an even deeper integration of these methodologies. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new, unsynthesized derivatives, helping to prioritize which compounds are most promising for synthesis and laboratory testing. unl.pt Computational tools are also used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new designs, allowing researchers to identify candidates with good potential for oral bioavailability and favorable pharmacokinetic profiles early in the discovery process. nih.gov Furthermore, techniques like reverse molecular docking can be used to screen for potential new targets for a highly active compound, as was done to identify CDK1 as a possible target for a potent chalcone derivative. nih.gov This multidisciplinary approach, combining predictive computational modeling with empirical biological evaluation, will be crucial for efficiently navigating the chemical space and rationally designing the next generation of α-methylchalcone-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
